molecular formula C23H25N5O2S B2500646 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 1251615-42-5

2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2500646
CAS No.: 1251615-42-5
M. Wt: 435.55
InChI Key: LTQACWJBNABTRK-UHFFFAOYSA-N
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Description

2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications

Hypoxic-Cytotoxic Agents

Quinoxaline derivatives, particularly those with piperazine and aniline groups, have been synthesized and studied for their in vitro activities as hypoxic-cytotoxic agents. These compounds, including piperazine derivatives, have shown potent activities, with aniline derivatives demonstrating even higher potency and selectivity in this context (Ortega et al., 2000).

Antibacterial Activity

A series of N-substituted piperazinyl quinolones have been synthesized and evaluated for their in vitro antibacterial activity. These compounds were found to possess similar antibacterial activity to reference drugs against staphylococci and varied activity against Gram-negative bacteria (Foroumadi et al., 1999).

Crystal Structure Analysis

The crystal structure of related compounds has been examined to understand their molecular configurations better. For instance, the study of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provides insights into the molecular arrangement and potential interactions in the crystal form (Anthal et al., 2018).

Drug-Like Small Molecule Synthesis

Novel "drug-like" small molecules based on quinoxaline with amino substitution have been developed. These molecules were synthesized through reactions involving phenyl-3-(piperazin-1-yl)quinoxaline and various acyl or benzyl bromides, showcasing a straightforward and efficient method for creating quinoxaline derivatives with potential medicinal applications (Rao et al., 2016).

Green Synthesis of Heterocycles

Quinoxaline derivatives, among other heterocycles, have been synthesized under environmentally friendly conditions using ultrasound irradiation in water. This method highlights the importance of sustainable approaches in the synthesis of compounds with pharmacological significance (Mishra et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can result in their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways primarily involve the signaling cascades associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the function of α1-ARs. As these receptors play a crucial role in various physiological processes, the compound’s interaction with these receptors can result in significant changes in these processes .

Future Directions

The compound and its derivatives have potential therapeutic applications. For example, they have been studied as ligands for Alpha1-Adrenergic Receptor . The results of these studies could guide future research and development efforts in this area.

Properties

IUPAC Name

2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQACWJBNABTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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